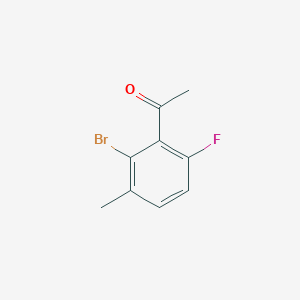

1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone

Description

Contextualizing Halogenated and Methylated Aromatic Ketones

The presence of halogen and methyl groups on an aromatic ketone scaffold introduces specific functionalities that are highly valued in synthetic chemistry. Halogens, such as bromine and fluorine, serve as versatile handles for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in particular, can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability, which is of paramount importance in medicinal chemistry.

Methyl groups, on the other hand, can influence the steric environment around the reactive centers and can also be sites for further functionalization. The combination of halogen and methyl substituents on a phenylethanone core, as seen in 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone, creates a molecule with a unique and valuable set of reactive sites and properties.

Significance of this compound within Contemporary Chemical Research

This compound is a polysubstituted aromatic ketone that has garnered attention as a key building block in the synthesis of more complex molecules. Its structure, featuring ortho-bromo and fluoro substituents relative to the ethanone (B97240) group, along with a meta-methyl group, offers a rich platform for regioselective chemical modifications.

The primary significance of this compound lies in its potential as a precursor for the synthesis of various heterocyclic compounds. The ketone functionality can participate in condensation reactions, while the bromo and fluoro groups can be selectively targeted in cross-coupling and nucleophilic aromatic substitution reactions, respectively. This multi-faceted reactivity makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel molecular entities.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1514581-21-5 |

| Molecular Formula | C₉H₇BrFO |

| Molecular Weight | 231.06 g/mol cymitquimica.com |

Research Trajectories and Academic Relevance of Related Chemical Scaffolds

The chemical scaffold represented by this compound is part of a broader academic interest in polysubstituted aromatic compounds. Research in this area is largely driven by the need for novel therapeutic agents and functional materials. The strategic placement of different functional groups on the aromatic ring allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing biological activity or material performance.

Current research trajectories involving similar scaffolds include the development of new catalytic methods for the selective functionalization of C-H and C-X bonds (where X is a halogen). The insights gained from studying the reactivity of compounds like this compound contribute to the fundamental understanding of reaction mechanisms and help in the design of more efficient and selective synthetic routes. The academic relevance of these scaffolds is thus tied to their role in advancing the frontiers of synthetic methodology and their potential to unlock new areas of chemical space for drug discovery and materials science. α-Haloketones, in general, are recognized as valuable precursors in the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.nettubitak.gov.trorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-5-3-4-7(11)8(6(2)12)9(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTJHKNZUJHWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromo 6 Fluoro 3 Methylphenyl Ethanone

Precursor Synthesis and Starting Material Design for Halogenated Phenylethanones

The design of a synthetic route to 1-(2-bromo-6-fluoro-3-methylphenyl)ethanone hinges on the efficient construction of the 2-bromo-6-fluoro-3-methylphenyl core. The substituents—a weakly activating methyl group and two weakly deactivating but ortho,para-directing halogens (fluoro and bromo)—exert competing influences on electrophilic aromatic substitution reactions.

Strategies for ortho-Bromo-fluoro-methylphenyl Fragment Construction

The key challenge in constructing the 2-bromo-6-fluoro-3-methylphenyl fragment is achieving the desired 1,2,3,4-substitution pattern with high regioselectivity. Several strategies can be envisioned, starting from appropriately substituted precursors.

One plausible approach begins with 2-fluoro-3-methylaniline. The amino group can be protected, followed by a regioselective bromination. The directing effect of the fluorine and the protected amino group would need to be carefully controlled to achieve bromination at the desired position. Subsequent removal of the directing group would yield the desired fragment. A patent for the preparation of 2-bromo-6-fluoroaniline (B133542) describes a multi-step process starting from o-fluoroaniline, involving protection of the amino group, sulfonylation, bromination, and deprotection. This highlights the complexities involved in controlling the regioselectivity in such systems.

Another strategy could involve the directed ortho-lithiation of a suitable precursor. For instance, 1-fluoro-2-methylbenzene could be subjected to lithiation. The fluorine atom is a known ortho-directing group in lithiation reactions. Subsequent quenching of the lithiated intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), could potentially introduce the bromine atom at the 2-position. However, the regioselectivity of this reaction would need to be carefully optimized to favor the desired isomer.

A more direct approach could be the selective halogenation of 2-methyltoluene (o-xylene). The synthesis of the related compound 2-bromo-6-fluorotoluene (B73676) has been described via the selective halogenation of 2-methyltoluene using N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor. The precise control of reaction conditions would be crucial to obtain the desired isomer.

| Starting Material | Reagents | Key Transformation | Potential Challenges |

| 2-Fluoro-3-methylaniline | 1. Acetic anhydride (B1165640) 2. Brominating agent 3. Deprotection reagents | Protection, Bromination, Deprotection | Achieving high regioselectivity in the bromination step. |

| 1-Fluoro-2-methylbenzene | 1. n-Butyllithium 2. N-Bromosuccinimide | Directed ortho-lithiation, Bromination | Controlling the position of lithiation and avoiding side reactions. |

| 2-Methyltoluene | N-Bromosuccinimide, Selectfluor | Sequential Halogenation | Controlling the regioselectivity of both bromination and fluorination. |

Acetylation Approaches for Ketone Formation

The introduction of the ethanone (B97240) moiety onto the aromatic ring is most commonly achieved through Friedel-Crafts acylation. This reaction involves the treatment of the aromatic substrate with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The success of a Friedel-Crafts acylation on the 2-bromo-6-fluoro-3-methylphenyl fragment would be highly dependent on the electronic and steric effects of the substituents. The methyl group is an activating group and directs ortho and para. The fluorine and bromine atoms are deactivating but also ortho,para-directing. In this specific substitution pattern, the position for acylation is sterically hindered by the ortho-bromo and ortho-fluoro substituents. This steric hindrance could significantly reduce the reactivity of the aromatic ring towards acylation and may necessitate harsh reaction conditions.

An alternative to the direct acylation of the fully substituted ring would be to introduce the acetyl group at an earlier stage of the synthesis. For example, 2-fluoro-3-methyltoluene could be acetylated to form 1-(2-fluoro-3-methylphenyl)ethanone. The subsequent bromination of this intermediate would then be a key step.

| Acetylation Method | Acylating Agent | Catalyst | Key Considerations |

| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃, FeCl₃, etc. | Steric hindrance from ortho substituents, potential for low reactivity. |

| Acylation of an Organometallic Intermediate | Acetyl chloride | - | Requires the formation of a Grignard or organolithium reagent from the aryl halide. |

Targeted Synthesis Routes for this compound

Based on the principles outlined above, several targeted synthetic routes can be proposed for the synthesis of this compound.

Bromination Reactions and Regioselectivity Control in Fluorinated Methylphenyl Systems

A plausible route involves the bromination of a pre-existing fluorinated methylphenyl precursor. For instance, starting with 2-fluoro-3-methylacetophenone, a regioselective bromination would be required to introduce the bromine atom at the 6-position. The directing effects of the acetyl group (meta-directing and deactivating), the fluoro group (ortho,para-directing and deactivating), and the methyl group (ortho,para-directing and activating) would collectively influence the position of bromination. The interplay of these effects makes the prediction of the major product challenging without experimental data. The acetyl group would direct incoming electrophiles to the 5-position, while the fluoro and methyl groups would direct to the 4- and 6-positions. Steric hindrance around the fluoro- and acetyl-substituted positions might favor bromination at the less hindered 6-position. The use of specific brominating agents and catalysts can influence the regiochemical outcome. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of aromatic compounds.

Fluorination Methodologies on Brominated Methylphenyl Precursors

An alternative strategy would involve the fluorination of a brominated methylphenyl precursor. For example, starting from 2-bromo-3-methylacetophenone, a selective fluorination at the 6-position would be necessary. Electrophilic fluorinating agents, such as Selectfluor, are commonly used for the introduction of fluorine onto aromatic rings. However, achieving high regioselectivity in the presence of multiple substituents can be difficult. The directing effects of the bromo, methyl, and acetyl groups would need to be carefully considered.

Direct and Indirect Approaches for Introducing the Ethanone Moiety

The most direct approach for introducing the ethanone moiety is the Friedel-Crafts acylation of 3-bromo-1-fluoro-2-methylbenzene. As previously discussed, the success of this reaction would be contingent on overcoming the steric hindrance and the deactivating effects of the halogen substituents.

An indirect approach could involve the conversion of a different functional group into the ethanone. For example, if 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135) could be synthesized, it could be converted to the target ketone via a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol. A patent describes a method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene, which involves the radical bromination of the methyl group followed by oxidation.

Another indirect method would be the reaction of an organometallic derivative of 3-bromo-1-fluoro-2-methylbenzene with a suitable acetylating agent. For instance, the Grignard reagent or an organolithium species could be formed from the corresponding aryl halide and then reacted with acetyl chloride or acetic anhydride. This approach avoids the potential issues of regioselectivity and steric hindrance associated with Friedel-Crafts acylation.

| Synthetic Route | Key Step | Reagents for Key Step | Anticipated Challenges |

| Route 1 | Bromination of 2-fluoro-3-methylacetophenone | N-Bromosuccinimide (NBS), Lewis acid | Controlling regioselectivity among multiple possible positions. |

| Route 2 | Friedel-Crafts Acylation of 3-bromo-1-fluoro-2-methylbenzene | Acetyl chloride, AlCl₃ | Overcoming steric hindrance and deactivation by halogens. |

| Route 3 | Grignard reaction and oxidation | 1. CH₃MgBr 2. Oxidizing agent (e.g., PCC, DMP) | Requires the synthesis of 2-bromo-6-fluoro-3-methylbenzaldehyde. |

Reaction Condition Optimization in the Synthesis of this compound

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key parameters that significantly influence the reaction's outcome include the choice of solvent, control of temperature and pressure, and the selection of an appropriate catalyst.

Solvent Effects on Reaction Yield and Purity

The choice of solvent plays a pivotal role in the acylation of aromatic compounds, influencing both the reaction rate and the regioselectivity, which in turn affects the final yield and purity of the desired product. In reactions such as the Friedel-Crafts acylation, the solvent's polarity can impact the solubility of reactants and intermediates, as well as the activity of the catalyst.

For the synthesis of substituted acetophenones, a range of solvents are typically employed. Non-polar solvents are often favored in classical Friedel-Crafts acylations to minimize side reactions. However, for highly substituted and potentially less reactive substrates like 1-bromo-3-fluoro-2-methylbenzene, more polar solvents might be necessary to facilitate the reaction, although this can sometimes lead to the formation of undesired isomers. The optimization process, therefore, involves a careful balance to identify a solvent that maximizes the yield of the target isomer while minimizing the formation of byproducts.

Table 1: Hypothetical Solvent Screening for the Acylation of 1-bromo-3-fluoro-2-methylbenzene

| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |

| Carbon Disulfide | 2.6 | 12 | 45 | 85 |

| Dichloromethane | 9.1 | 8 | 60 | 90 |

| 1,2-Dichloroethane | 10.4 | 6 | 75 | 92 |

| Nitrobenzene | 34.8 | 4 | 80 | 88 |

This table is based on general principles of solvent effects in Friedel-Crafts reactions and does not represent experimentally verified data for this specific reaction.

Temperature and Pressure Control in Reaction Pathways

Temperature is a critical parameter in controlling the kinetics and thermodynamics of the reaction, thereby influencing the product distribution and purity. In electrophilic aromatic substitution reactions, lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product. For the synthesis of a sterically hindered molecule like this compound, precise temperature control is essential to manage the reaction rate and prevent unwanted side reactions such as dehalogenation or rearrangement.

In ortho-lithiation routes, a potential alternative for synthesizing highly substituted aromatics, temperature control is even more critical. These reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium intermediates and to control the regioselectivity of the lithiation.

Pressure is generally less of a controlling factor in standard laboratory-scale acylation reactions unless gaseous reagents or byproducts are involved. However, in industrial-scale synthesis, pressure control can be important for maintaining reaction vessel integrity and for controlling the concentration of gaseous reactants.

Table 2: Hypothetical Temperature Optimization for a Key Synthetic Step

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for desired isomer (%) |

| 0 | 24 | 50 | 95 |

| 25 (Room Temp) | 12 | 85 | 90 |

| 50 | 6 | 98 | 80 |

| 80 | 3 | >99 | 70 |

This table illustrates the general trend of temperature effects on reaction outcomes and is not based on specific experimental data for this compound.

Catalyst Selection and Its Impact on Reaction Efficiency

The choice of catalyst is fundamental to the success of acylation reactions. In Friedel-Crafts acylation, Lewis acids are the most common catalysts. The strength of the Lewis acid can significantly impact the reaction rate and efficiency. For a deactivated or sterically hindered substrate, a stronger Lewis acid may be required to facilitate the formation of the acylium ion electrophile.

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The efficiency of these catalysts can be influenced by the presence of moisture, which can deactivate them. Therefore, anhydrous conditions are typically required. The choice of catalyst can also affect the regioselectivity of the reaction. For instance, bulkier catalyst complexes may favor substitution at less sterically hindered positions.

Table 3: Hypothetical Catalyst Screening for the Acylation of 1-bromo-3-fluoro-2-methylbenzene

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |

| AlCl₃ | 1.2 | 6 | 75 |

| FeCl₃ | 1.5 | 10 | 65 |

| BF₃·OEt₂ | 2.0 | 24 | 40 |

| ZnCl₂ | 2.0 | 48 | 25 |

This table is a hypothetical representation of catalyst efficiency based on general knowledge of Friedel-Crafts reactions.

Advanced Purification and Isolation Techniques for Research-Grade Samples

Obtaining research-grade samples of this compound, with purity typically exceeding 98%, necessitates the use of advanced purification and isolation techniques. The complexity of the substitution pattern can lead to the formation of isomeric byproducts, making purification a challenging yet critical step.

Column Chromatography: Flash column chromatography is a primary and highly effective method for separating the desired product from unreacted starting materials, catalysts, and isomeric impurities. The choice of stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to effectively separate compounds with different polarities.

Recrystallization: For solid products, recrystallization is a powerful technique for achieving high purity. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For halogenated aromatic ketones, common recrystallization solvents include ethanol, methanol (B129727), hexane, or mixtures of these.

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure, analytical-grade samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior resolution compared to standard column chromatography. The optimization of HPLC parameters, including the choice of column (e.g., reversed-phase C18), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water or methanol and water), and flow rate, is essential for achieving the desired separation.

Table 4: Comparison of Purification Techniques for Substituted Acetophenones

| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |

| Column Chromatography | Adsorption | 90-98% | High capacity, versatile | Can be time-consuming, uses large solvent volumes |

| Recrystallization | Differential solubility | >99% | Cost-effective, can yield high-purity crystals | Not suitable for oils or highly soluble impurities |

| Preparative HPLC | Partitioning | >99.5% | High resolution, automated | Expensive, lower capacity, requires specialized equipment |

Mechanistic Investigations of Reactions Involving 1 2 Bromo 6 Fluoro 3 Methylphenyl Ethanone

Reaction Pathways and Transformation Mechanisms of the Bromine Moiety

The bromine atom on the aromatic ring of 1-(2-bromo-6-fluoro-3-methylphenyl)ethanone is a key site for chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent fluoro and acetyl groups, as well as the steric hindrance imposed by the ortho-fluoro and meta-methyl substituents.

Contrary to substitution at a benzylic position, the bromine in this compound is attached directly to the aromatic ring, making nucleophilic aromatic substitution (SNAr) a primary reaction pathway. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group (in this case, bromine) is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the acetyl group (-COCH₃) is a moderate electron-withdrawing group. However, it is situated meta to the bromine atom, which means its ability to stabilize the Meisenheimer complex through resonance is limited. reddit.com The fluorine atom, positioned ortho to the bromine, is strongly electronegative and withdraws electron density via the inductive effect, which can help to activate the ring for nucleophilic attack. wyzant.com

The general mechanism for an SNAr reaction at the bromine position would proceed as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and potentially onto the oxygen atom of the acetyl group, although the meta-positioning is not ideal for this.

Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The reaction rate is influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment of the substrate. For instance, strong nucleophiles and polar aprotic solvents generally favor SNAr reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer an alternative and often more versatile method for the transformation of the bromine moiety. illinois.edu These reactions proceed through a different mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination, and are less dependent on the electronic activation of the aromatic ring compared to SNAr. nih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Methoxide (CH₃O⁻) | 1-(2-Fluoro-6-methoxy-3-methylphenyl)ethanone | High temperature, polar aprotic solvent (e.g., DMSO) |

| Ammonia (B1221849) (NH₃) | 1-(2-Amino-6-fluoro-3-methylphenyl)ethanone | High pressure and temperature |

This table is illustrative and based on general SNAr reactivity; specific conditions for this compound would require experimental determination.

Aryl bromides can also participate in radical reactions, often initiated by photolysis, radical initiators, or transition metals. medchemexpress.com The carbon-bromine bond is weaker than carbon-fluorine or carbon-hydrogen bonds, making it susceptible to homolytic cleavage to form an aryl radical.

A plausible radical pathway could involve the formation of a 2-acetyl-3-fluoro-6-methylphenyl radical. This radical species could then participate in various reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The presence of the ortho-fluoro and meta-methyl groups would influence the stability and reactivity of this radical intermediate.

For instance, photoinduced reactions of similar bromoacetophenones have been shown to generate phenyl radicals that can mediate DNA strand breakage. medchemexpress.com

Reactivity Studies of the Fluorine Substituent

The fluorine atom exerts a dual electronic effect on the aromatic ring:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution. libretexts.org

In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine at the ortho position makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. researchgate.net However, under specific conditions, typically involving transition metal catalysts or strong reducing agents, the C-F bond can be cleaved.

For poly-substituted aromatic systems like this compound, the selective activation of the C-F bond in the presence of a C-Br bond would be challenging. The C-Br bond is significantly weaker and more reactive towards many catalytic systems. Therefore, reactions targeting C-F bond activation would likely require specialized catalysts or conditions that favor this transformation over C-Br cleavage. Research in this area often focuses on the use of low-valent transition metal complexes or strong Lewis acids to facilitate C-F bond cleavage. rsc.org

Role of the Methyl Group in Steric and Electronic Effects

The methyl group at the 3-position (meta to the bromine and ortho to the acetyl group) influences the reactivity of the molecule through both steric and electronic effects.

Electronic Effect: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. asianpubs.org This can slightly activate the aromatic ring towards electrophilic substitution and slightly deactivate it towards nucleophilic substitution. A DFT study on meta-substituted acetophenones showed that a methyl group decreases the aromaticity compared to electron-withdrawing groups. researchgate.net

Steric Effect: The methyl group provides steric hindrance, which can influence the regioselectivity of reactions. For example, in reactions involving the adjacent acetyl group, the methyl group could hinder the approach of bulky reagents. This steric crowding can also affect the conformation of the acetyl group relative to the aromatic ring, which in turn can influence its electronic communication with the ring. stackexchange.com

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Bromo (-Br) | 2 | -I, +R (deactivating, ortho, para directing for EAS) | Moderate |

| Fluoro (-F) | 6 | -I > +R (deactivating, ortho, para directing for EAS) | Small |

| Methyl (-CH₃) | 3 | +I (weakly activating for EAS) | Moderate |

EAS = Electrophilic Aromatic Substitution

Ortho-Methyl Group’s Influence on Reaction Selectivity

The ortho-methyl group in this compound plays a significant role in directing the selectivity of reactions primarily through steric hindrance. Positioned adjacent to the ethanone (B97240) functionality, the methyl group can sterically impede the approach of reagents to the carbonyl carbon and the adjacent ortho position. This steric congestion can influence the stereochemical outcome of nucleophilic additions to the carbonyl group and can direct metal-catalyzed cross-coupling reactions to less hindered positions.

In reactions where the carbonyl group is the primary site of reactivity, the ortho-methyl group, in conjunction with the ortho-bromine atom, creates a crowded environment. This steric hindrance can lead to a preference for the formation of one diastereomer over another in reactions that generate a new chiral center at the carbonyl carbon. For instance, in reductions of the ketone to the corresponding alcohol, the hydride source will preferentially attack from the less hindered face of the carbonyl plane, leading to a specific stereoisomer. The degree of selectivity will depend on the size of the reducing agent and the reaction conditions.

Furthermore, in reactions involving the aromatic ring, such as palladium-catalyzed cross-coupling reactions, the ortho-methyl group can influence the regioselectivity. While electronic effects of the substituents also play a crucial role, the steric bulk of the methyl group can disfavor reactions at the adjacent C-H bond, potentially directing functionalization to other available positions on the ring.

Table 1: Predicted Influence of the Ortho-Methyl Group on Reaction Selectivity

| Reaction Type | Predicted Influence of Ortho-Methyl Group |

| Nucleophilic addition to carbonyl | Diastereoselectivity due to hindered approach of nucleophile. |

| Reduction of carbonyl | Favors formation of one diastereomer of the alcohol. |

| Palladium-catalyzed cross-coupling | May direct functionalization away from the adjacent C-H bond. |

Hyperconjugative Effects and Aromatic System Stabilization

The methyl group on the aromatic ring of this compound also contributes to the electronic properties of the molecule through hyperconjugation. This phenomenon involves the delocalization of sigma (σ) electrons from the C-H bonds of the methyl group into the pi (π) system of the aromatic ring. This electron donation has a stabilizing effect on the aromatic system and can influence the reactivity of the ring.

Carbonyl Group Reactivity and Functional Group Interconversions

The ethanone functionality is a key reactive center in this compound, and its carbonyl group is susceptible to a variety of transformations, including reduction, oxidation, condensation, and addition reactions.

Reduction and Oxidation Pathways of the Ethanone Functionality

Reduction: The carbonyl group of the ethanone functionality can be readily reduced to a secondary alcohol, 1-(2-bromo-6-fluoro-3-methylphenyl)ethanol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, especially given the steric hindrance around the carbonyl group.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. Due to the steric bulk of the ortho substituents, these reagents will approach the carbonyl carbon from the less hindered face, potentially leading to high diastereoselectivity.

Catalytic Hydrogenation: This method can also be employed, typically using a metal catalyst such as palladium, platinum, or nickel. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.

Oxidation: While the ketone functionality itself is generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group. However, a more relevant oxidative transformation for this compound would be the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is used to convert the ketone into an ester. The regioselectivity of this reaction is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the substituted phenyl group has a higher migratory aptitude than the methyl group, which would lead to the formation of the corresponding phenyl acetate (B1210297) derivative.

Table 2: Potential Reduction and Oxidation Reactions of the Ethanone Functionality

| Reaction | Reagent(s) | Expected Product |

| Reduction | NaBH4 or LiAlH4 | 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanol |

| Catalytic Hydrogenation | H2, Pd/C | 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanol |

| Baeyer-Villiger Oxidation | m-CPBA | 2-Bromo-6-fluoro-3-methylphenyl acetate |

Condensation and Addition Reactions Involving the Ketone

The carbonyl group of this compound can participate in various condensation and addition reactions, although the steric hindrance imposed by the ortho substituents may reduce its reactivity compared to less substituted acetophenones.

Aldol (B89426) Condensation: In the presence of a base, the ethanone can potentially act as a nucleophile (after deprotonation of the alpha-carbon) or an electrophile. However, self-condensation might be sterically hindered. Crossed aldol condensations with less hindered aldehydes or ketones could be more successful.

Wittig Reaction: This reaction with a phosphorus ylide would convert the carbonyl group into an alkene. The steric hindrance around the carbonyl could influence the E/Z selectivity of the resulting alkene.

Grignard and Organolithium Addition: These strong nucleophiles can add to the carbonyl carbon to form a tertiary alcohol. The steric hindrance will again play a crucial role in the feasibility and rate of this reaction.

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively, can lead to the formation of imines and enamines. These reactions are typically acid-catalyzed and reversible.

Chelation-Assisted and Directed C-H Activation Studies on Substituted Phenyl Rings

The presence of the carbonyl group in this compound makes it a potential substrate for chelation-assisted C-H activation reactions. The oxygen atom of the carbonyl group can act as a directing group, coordinating to a transition metal catalyst and bringing it into proximity with an ortho C-H bond. This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds.

In the case of this compound, the ortho positions are substituted with bromine and fluorine. Therefore, direct C-H activation at these positions is not possible. However, the principles of directed C-H activation are highly relevant for understanding the potential reactivity of this and similar molecules. For instance, if the bromine atom were to be replaced by a hydrogen, the carbonyl group could direct the functionalization of that C-H bond.

Studies on related systems have shown that various transition metals, particularly palladium, rhodium, and ruthenium, are effective catalysts for such transformations. rsc.orgsphinxsai.com The directing group forms a metallacycle intermediate, which then facilitates the cleavage of the C-H bond. The resulting organometallic species can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the directing group, the metal catalyst, the ligands, and the reaction conditions. While direct C-H activation at the ortho positions of this compound is blocked, its structural motifs are relevant to the broader field of directed C-H functionalization.

Spectroscopic Data for this compound Not Publicly Available

A thorough and extensive search for advanced spectroscopic data for the chemical compound This compound has revealed a significant lack of publicly accessible research findings and detailed experimental spectra. Despite a comprehensive search of scientific databases and scholarly articles, specific data pertaining to its Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy is not available in the public domain.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this specific compound, as per the requested outline, cannot be fulfilled at this time. The creation of scientifically accurate and informative content, including data tables for ¹H, ¹³C, and ¹⁹F NMR, multi-dimensional NMR techniques, through-space spin-spin couplings, and vibrational spectroscopy, is contingent upon the availability of such primary research data.

While general principles of spectroscopic analysis for similar halogenated and fluorinated aromatic ketones are well-established, applying these without experimental data for the specific molecule of "this compound" would be speculative and would not meet the required standards of a detailed and scientifically accurate report.

Further research and publication by chemists and spectroscopists would be necessary to provide the specific data required for a comprehensive analysis as outlined in the initial request.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromo 6 Fluoro 3 Methylphenyl Ethanone

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent band would be the carbonyl (C=O) stretching vibration of the ethanone (B97240) group, typically observed in the range of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl ring.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can sometimes provide clues about the substitution pattern.

Vibrations involving the halogens are also expected. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹. The C-F stretching vibration is expected to be found in the 1000-1400 cm⁻¹ range. The methyl group would be identified by its characteristic symmetric and asymmetric C-H stretching vibrations around 2870 and 2960 cm⁻¹, respectively, as well as bending vibrations around 1375 and 1450 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2960 | Weak-Medium | Asymmetric CH₃ Stretch |

| ~2870 | Weak-Medium | Symmetric CH₃ Stretch |

| 1680-1715 | Strong | C=O Stretch (Ketone) |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | Asymmetric CH₃ Bend |

| ~1375 | Medium | Symmetric CH₃ Bend |

| 1000-1400 | Strong | C-F Stretch |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and vibrations that result in a change in polarizability. For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The symmetric "ring breathing" mode, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum.

The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-Br and C-F bonds will also have characteristic Raman shifts. Due to the molecule's expected low symmetry, many vibrations will likely be active in both IR and Raman spectra. A comparative analysis of both spectra would aid in a more complete vibrational assignment.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| 1680-1715 | Medium | C=O Stretch (Ketone) |

| 1550-1620 | Strong | Aromatic C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing |

| 500-600 | Strong | C-Br Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is 231 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern will be influenced by the stability of the resulting ions. A common fragmentation pathway for acetophenones is the cleavage of the acyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Another likely fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to give an [M-15]⁺ ion. The loss of a bromine atom would also be a significant fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 231/233 | [M]⁺ (Molecular Ion) |

| 216/218 | [M - CH₃]⁺ |

| 152 | [M - Br]⁺ |

X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the molecule and how it packs in the crystal lattice. The conformation would be influenced by steric hindrance between the substituents on the phenyl ring and the ethanone group.

A significant challenge in the crystallographic analysis of substituted aromatic compounds can be the formation of twinned crystals. Twinning occurs when two or more crystals intergrow in a symmetrical manner. This can complicate the diffraction pattern and make structure solution and refinement more difficult. For molecules like this compound, polymorphism, where the compound crystallizes in more than one form, is also a possibility. Different polymorphs can exhibit different physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, are associated with the aromatic ring and the carbonyl group's π system. The n → π* transition, which is of lower energy and intensity, involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The positions of these absorption maxima (λ_max) can be influenced by the solvent polarity and the electronic effects of the substituents on the phenyl ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~240-280 | High |

Computational Chemistry and Theoretical Studies of 1 2 Bromo 6 Fluoro 3 Methylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for predicting molecular geometries and other properties.

Ground State Molecular Structure Optimization (Bond Lengths, Bond Angles)

A DFT calculation would begin with the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy. The output of this calculation would provide precise data on bond lengths (the distance between two bonded atoms) and bond angles (the angle formed between three connected atoms). This information is fundamental to understanding the molecule's shape and steric properties.

Hypothetical Data Table for Optimized Geometry:

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C-Br | Data not available | C-C-Br | Data not available |

| C-F | Data not available | C-C-F | Data not available |

| C=O | Data not available | C-C=O | Data not available |

| C-CH₃ (aromatic) | Data not available | C-C-C (ring) | Data not available |

| C-C(O) (acetyl) | Data not available | C-C-H (methyl) | Data not available |

Vibrational Frequencies and Their Correlation with Experimental Data

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and twisting motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific normal mode of vibration.

Hypothetical Data Table for Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

| Aromatic C-C stretch | Data not available | Data not available |

| CH₃ rock/bend | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are critical indicators of a molecule's ability to participate in chemical reactions. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.

Energy Band Gap and its Implications for Reactivity and Electronic Properties

The difference in energy between the HOMO and LUMO is known as the HOMO-LUMO energy band gap. This gap is a key determinant of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. The band gap also influences the electronic and optical properties of the molecule.

Hypothetical Data Table for FMO Analysis:

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the distribution of electron density and the interactions between orbitals, revealing insights into hyperconjugation and intramolecular charge transfer. This analysis can identify significant donor-acceptor interactions, which stabilize the molecule and influence its reactivity. For 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone, NBO analysis would quantify charge transfer events, such as those from lone pairs on the oxygen, fluorine, or bromine atoms to antibonding orbitals within the phenyl ring or the acetyl group.

Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the carbonyl oxygen would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.

Fukui functions are another set of descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The site where the Fukui function is largest for an electron addition (f+) is the most likely site for a nucleophilic attack, while the site with the largest Fukui function for electron removal (f-) is the most probable site for an electrophilic attack.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Specific Reduced Density Gradient (RDG) analysis for this compound has not been reported in the available scientific literature. The following is a general overview of the technique.

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions within and between molecules. This analysis is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. These interactions are then visualized as surfaces in real space, color-coded to indicate the nature and strength of the interaction. For this compound, RDG analysis could reveal intramolecular interactions between the substituents on the phenyl ring and the ethanone (B97240) group, which could influence its conformational stability.

Conformational Analysis and Energy Profiling

Conformational analysis of substituted acetophenones is crucial for understanding their reactivity and interactions. The orientation of the acetyl group relative to the phenyl ring can be significantly influenced by the nature and position of the substituents.

In the case of 2'-fluoro-substituted acetophenone (B1666503) derivatives, the fluorine atom has a significant impact on the conformational preference of the molecule. acs.org Studies on related compounds have shown that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. acs.org This preference is attributed to the repulsion between the lone pairs of the fluorine and the carbonyl oxygen. acs.org

For this compound, the presence of both a bromo and a fluoro substituent at the ortho positions (2 and 6) is expected to strongly influence the rotational barrier of the acetyl group. The steric hindrance and electronic repulsion from these two halogen atoms would likely lock the acetyl group in a specific conformation, likely one that minimizes these unfavorable interactions. The additional methyl group at the 3-position would further contribute to the steric environment, potentially favoring a non-planar arrangement of the acetyl group with respect to the phenyl ring to alleviate steric strain.

Through-space interactions, such as spin-spin couplings observed in NMR spectroscopy, can provide experimental evidence for the preferred conformation of a molecule in solution. acs.org For 2'-fluoro-substituted acetophenones, through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group (Hα) and the carbonyl carbon (Cα) have been used to confirm the predominance of the s-trans conformer. acs.org These couplings occur when the interacting nuclei are in close proximity, which is the case in the s-trans conformation where the acetyl group is oriented away from the fluorine atom, bringing the methyl group closer to it. acs.org

Applications and Advanced Research Directions

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

Halogenated and fluorinated acetophenones are widely recognized as valuable intermediates in organic synthesis. The presence of a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, combined with the ketone functional group, suggests that 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone could theoretically serve as a versatile building block.

Building Block for Complex Heterocyclic Systems

In theory, the ketone functional group of this compound could participate in a variety of condensation reactions to form heterocyclic rings. For instance, it could react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, or with amidines to form pyrimidines. The bromo and fluoro substituents could further influence the reactivity and allow for subsequent modifications of the resulting heterocyclic systems. However, there is no specific research in the available literature that demonstrates the use of this compound for the synthesis of such complex heterocyclic systems.

Precursor for Advanced Aryl and Fluoro-Aryl Compounds

The bromine atom on the aromatic ring of this compound makes it a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex aryl and fluoro-aryl compounds. The fluorine atom and the methyl group can provide steric and electronic influences that could be beneficial in directing these reactions. Despite this potential, specific examples of this compound being used as a precursor for advanced aryl and fluoro-aryl compounds are not documented in the scientific literature.

Role in Medicinal Chemistry and Drug Discovery Research (excluding clinical data)

The incorporation of fluorine and bromine into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, scaffolds containing the 2-bromo-6-fluoro-3-methylphenyl moiety are of interest in drug discovery.

Design of Pharmacophores and Bioactive Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique substitution pattern of this compound could, in principle, contribute to the design of novel pharmacophores. The combination of a hydrogen bond acceptor (the carbonyl group), a lipophilic methyl group, and halogen atoms capable of forming halogen bonds could provide a distinct interaction profile with biological macromolecules. Nevertheless, there are no published studies that have specifically utilized this compound in the design and synthesis of new pharmacophores or bioactive scaffolds.

Exploration in the Development of New Therapeutic Agents

Given its potential as a synthetic intermediate for complex and highly functionalized molecules, this compound could be a starting material for the synthesis of new therapeutic agents. The substitution pattern might be found in molecules targeting a range of biological targets. However, a review of the current literature and patent landscape does not show any specific instances where this compound has been explored for the development of new therapeutic agents.

Applications in Materials Science

The properties of organic materials are heavily influenced by their molecular structure. The presence of fluorine can enhance thermal stability and introduce unique electronic properties, while bromine can be used for further functionalization or to increase the refractive index of a material. In principle, polymers or small molecules derived from this compound could be investigated for applications in areas such as organic electronics or specialty polymers. At present, there is no information available in the scientific literature to suggest that this compound has been utilized in any materials science applications.

Development of Advanced Materials with Unique Electronic Properties

Potential in Organic Semiconductors and Optoelectronic Devices

There is currently no available research detailing the investigation or application of this compound in the field of organic semiconductors or for the fabrication of optoelectronic devices. Its performance, characteristics, and suitability for these applications remain unexplored in the public domain.

Chemical Biology Applications

Design of Molecular Probes for Studying Biological Processes

No studies have been published that focus on the design or use of this compound as a molecular probe. The synthesis of derivatives of this compound for the purpose of studying biological processes has not been documented in the accessible scientific literature.

Future Research Perspectives and Challenges

Development of Novel Green Synthesis Approaches

There are no specific research articles dedicated to the development of novel green or sustainable synthesis methods for this compound. While general principles of green chemistry may be applicable, dedicated studies optimizing its synthesis for environmental friendliness have not been published.

Expanding the Scope of Derivatization Reactions

The presence of an α-bromo ketone makes this compound a prime candidate for a wide array of derivatization reactions, particularly for the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. researchgate.net The reactivity of α-haloketones is well-established, with the carbonyl group activating the carbon-halogen bond towards nucleophilic attack. nih.gov

Future research could systematically explore the utility of this compound in well-known multicomponent reactions. For instance, in the Hantzsch pyridine (B92270) synthesis , this compound could react with a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to construct highly substituted pyridine rings. fiveable.mewikipedia.orgchemtube3d.com This reaction would yield pyridines bearing the 2-bromo-6-fluoro-3-methylphenyl substituent, a moiety that could impart unique electronic and steric properties to the final molecule.

Similarly, the Gewald aminothiophene synthesis offers another avenue for derivatization. This reaction involves the condensation of an α-bromo ketone with a cyanoester and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgorganic-chemistry.org Applying this to this compound would produce thiophenes with significant potential for further functionalization, given the versatile reactivity of the amino group and the thiophene (B33073) ring.

Beyond these named reactions, a systematic investigation of its reactions with a diverse range of nucleophiles could yield novel molecular scaffolds. For example, reaction with thioamides or thioureas is a classic route to thiazole (B1198619) derivatives. scirp.org The resulting 2-amino or 2-substituted thiazoles are prevalent motifs in biologically active compounds.

The following table summarizes potential derivatization reactions:

| Reaction Name | Reactants | Potential Product Class |

| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Substituted Pyridines |

| Gewald Aminothiophene Synthesis | α-cyanoester, elemental sulfur, base | 2-Aminothiophenes |

| Thiazole Synthesis | Thioamide or Thiourea | Substituted Thiazoles |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | Diverse functionalized ketones |

These derivatization strategies would not only expand the chemical space accessible from this compound but also provide a platform for the synthesis of novel compounds with potential applications in various fields of chemical science.

In-depth Studies of Stereochemical Control in Reactions

The carbonyl group in this compound is a prochiral center, and its reduction or reaction with nucleophiles can lead to the formation of a new stereocenter. libretexts.orglibretexts.org This opens up avenues for in-depth studies into stereochemical control, a critical aspect of modern synthetic chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals.

One major area of exploration is the asymmetric reduction of the ketone to form the corresponding chiral alcohol, 1-(2-bromo-6-fluoro-3-methylphenyl)ethanol. This transformation can be achieved using various methods:

Biocatalysis: The use of carbonyl reductase (CRED) enzymes has become a powerful tool for the stereoselective reduction of ketones, including α-halo ketones. almacgroup.com Screening a library of these enzymes could identify a biocatalyst capable of reducing this compound to either the (R)- or (S)-alcohol with high enantiomeric excess.

Chiral Catalysts: Chemical catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, are well-known for the enantioselective reduction of prochiral ketones with borane. mdpi.com Investigating the reduction of this compound with these catalysts could provide a reliable and scalable method for accessing the chiral alcohol.

The stereochemical outcome of nucleophilic additions to the carbonyl group also warrants investigation. The addition of Grignard reagents, organolithium compounds, or other organometallics will generate a tertiary alcohol with a new chiral center. The stereoselectivity of such additions can be influenced by the use of chiral ligands or auxiliaries.

Furthermore, reactions at the α-carbon can also be subject to stereochemical control. For instance, the formation of an enolate and its subsequent reaction with an electrophile could be directed by a chiral base or a chiral phase-transfer catalyst to achieve an enantioselective α-functionalization.

A summary of potential stereoselective reactions is presented below:

| Reaction Type | Method | Potential Chiral Product |

| Asymmetric Reduction | Carbonyl Reductase Enzymes | (R)- or (S)-1-(2-bromo-6-fluoro-3-methylphenyl)ethanol |

| Asymmetric Reduction | CBS Oxazaborolidine Catalyst | (R)- or (S)-1-(2-bromo-6-fluoro-3-methylphenyl)ethanol |

| Nucleophilic Addition | Organometallic Reagents with Chiral Ligands | Chiral Tertiary Alcohols |

| α-Functionalization | Enolate chemistry with Chiral Auxiliaries | α-Substituted Ketones with Stereocontrol |

In-depth studies in this area would be crucial for unlocking the full potential of this compound as a building block for the synthesis of complex, single-enantiomer molecules.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of both bromine and fluorine atoms on the aromatic ring of this compound makes it an intriguing candidate for studies in self-assembly and supramolecular chemistry. These halogens can participate in various non-covalent interactions that direct the organization of molecules in the solid state, a field often referred to as crystal engineering. rsc.org

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). oup.com The bromine atom in this compound, being relatively polarizable, can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens, nitrogen atoms in heterocycles, or even π-systems of aromatic rings. nih.govresearchgate.net This could be exploited to form well-defined supramolecular assemblies, such as co-crystals with other molecules.

The fluorine atom , while a weak halogen bond donor, plays a significant role in crystal engineering through other interactions. nih.govresearchgate.net These include:

C-H···F hydrogen bonds: These weak hydrogen bonds can influence molecular packing.

C-F···π interactions: The interaction between the electron-rich π-system of an aromatic ring and an electrophilic fluorine atom can be a structure-directing force. acs.org

Dipole-dipole interactions: The strong C-F bond dipole can lead to specific molecular arrangements to minimize electrostatic repulsion and maximize attraction.

The interplay of these interactions—halogen bonding from the bromine, various interactions from the fluorine, and potential π-π stacking of the phenyl rings—could lead to the formation of complex and predictable supramamolecular architectures. Research in this area would involve the crystallization of this compound and its derivatives, followed by single-crystal X-ray diffraction to elucidate the packing motifs. Such studies are fundamental to the rational design of new materials with desired properties, such as specific optical or electronic characteristics.

Potential supramolecular synthons involving this molecule are tabulated below:

| Interaction Type | Donor | Acceptor | Potential Outcome |

| Halogen Bonding | C-Br | Carbonyl Oxygen, N-heterocycles, π-systems | Co-crystals, extended networks |

| Hydrogen Bonding | C-H | C-F | Directed crystal packing |

| π-Interactions | Phenyl Ring | Phenyl Ring | π-π stacking motifs |

| C-F···π Interactions | C-F | Phenyl Ring | Control of molecular orientation |

By exploring these advanced research directions, the scientific community can fully harness the synthetic potential of this compound, transforming it from a simple chemical intermediate into a versatile tool for the creation of novel and functional molecules and materials.

Conclusion

Summary of Key Research Contributions

A comprehensive review of scientific databases reveals a significant lack of specific research contributions directly focused on 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone. There are no readily available studies detailing its synthesis, characterization, or application in medicinal chemistry, materials science, or other research areas. Its primary role appears to be that of a chemical intermediate, available commercially for researchers to utilize in the synthesis of other target molecules. smolecule.com The specific combination of bromo, fluoro, and methyl substituents on the phenyl ring suggests potential for creating structurally unique and potentially bioactive molecules. However, without published research, any discussion of its contributions remains speculative.

Future Outlook and Unexplored Research Avenues

Given the absence of dedicated research, the future outlook for this compound is entirely open to exploration. The true potential of this compound is yet to be unlocked, and numerous research avenues remain unexplored.

Potential areas for future investigation include:

Novel Synthesis Pathways: Developing and optimizing efficient and scalable synthetic routes to this compound would be a valuable contribution to organic chemistry.

Medicinal Chemistry Applications: The compound could serve as a scaffold for the development of new therapeutic agents. The presence of halogen atoms and a methyl group could influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Systematic derivatization and biological screening could uncover potential activities against various diseases. For instance, substituted acetophenones have been investigated for their potential as enzyme inhibitors. studyraid.com

Materials Science: The unique substitution pattern of this acetophenone (B1666503) could be leveraged in the synthesis of novel polymers, liquid crystals, or other functional materials. The fluorine and bromine atoms, in particular, could impart specific properties such as flame retardancy or altered electronic characteristics.

Agrochemical Research: Halogenated aromatic compounds are a common feature in many pesticides and herbicides. Investigating the biological activity of derivatives of this compound in an agricultural context could be a fruitful line of inquiry.

Q & A

Q. Q: What synthetic routes are commonly employed for preparing 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone?

A: The compound can be synthesized via Friedel-Crafts acylation using a bromo-fluoro-methyl-substituted aromatic precursor and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, halogenation of pre-functionalized acetophenone derivatives may be used, where bromine is introduced via electrophilic substitution under controlled conditions. Reaction optimization should consider steric hindrance from the 3-methyl group and electronic effects of the fluorine substituent .

Q. Q: How can the purity and structural integrity of this compound be validated after synthesis?

A:

- Chromatography : Use HPLC or GC with a polar stationary phase to resolve impurities.

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., bromine at C2, fluorine at C6) via coupling patterns and chemical shifts.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F signatures).

- X-ray crystallography : For unambiguous structural confirmation, refine using programs like SHELXL .

Advanced Mechanistic and Analytical Challenges

Q. Q: How do competing substituent effects (bromo, fluoro, methyl) influence reaction pathways in derivative synthesis?

A:

- Electronic effects : The electron-withdrawing fluorine (C6) deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to existing substituents.

- Steric effects : The 3-methyl group may hinder reactions at adjacent positions, favoring regioselective functionalization at C4 or C5 in further derivatization.

- Case study : In analogous bromo-fluoro-acetophenones, bromine’s +M effect can dominate, leading to unexpected byproducts if competing directing groups are not balanced .

Q. Q: Discrepancies in reported melting points for structurally similar brominated acetophenones—how should researchers resolve these?

A:

- Controlled recrystallization : Use solvents with varying polarity (e.g., ethanol vs. hexane) to isolate polymorphs.

- Thermal analysis : Perform DSC to identify phase transitions and confirm purity.

- Cross-reference : Compare data from NIST Standard Reference Database (e.g., LogP, PSA) to validate physical properties .

Structural and Computational Analysis

Q. Q: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

A:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki or Buchwald-Hartwig couplings.

- Molecular docking : For biological studies, simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, considering fluorine’s electronegativity and bromine’s steric profile .

Q. Q: How can researchers address conflicting crystallographic data for halogenated acetophenones?

A:

- Validation tools : Use PLATON or SHELXL ’s ADDSYM function to check for missed symmetry or twinning.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing anomalies .

Biological and Material Applications

Q. Q: What strategies optimize this compound’s utility as a precursor in pharmaceutical intermediates?

A:

- Protecting groups : Temporarily mask the ketone (e.g., as a ketal) to prevent side reactions during bromine displacement.

- Catalytic systems : Employ Pd/XPhos for selective C–Br activation in coupling reactions, minimizing defluorination .

Q. Q: How does the fluorine substituent influence photophysical properties in material science applications?

A: Fluorine’s electron-withdrawing nature enhances charge-transfer efficiency in OLEDs or fluorophores. UV-Vis and fluorescence spectroscopy can quantify Stokes shifts, while TD-DFT models correlate substituent effects with emission maxima .

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.